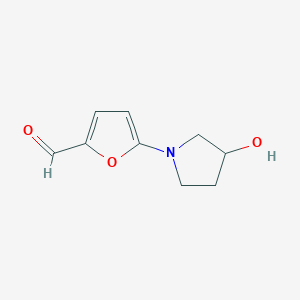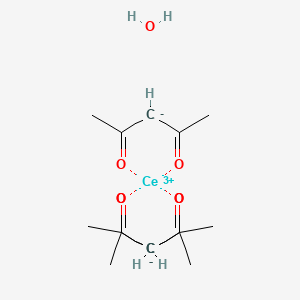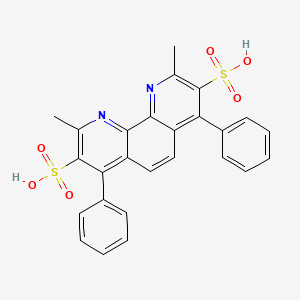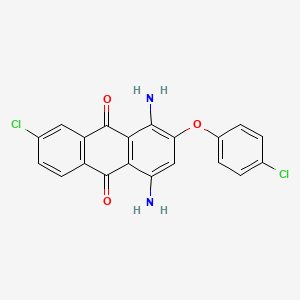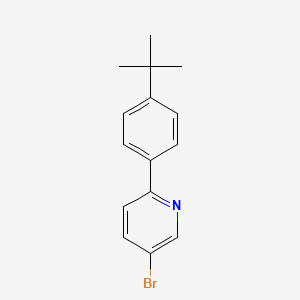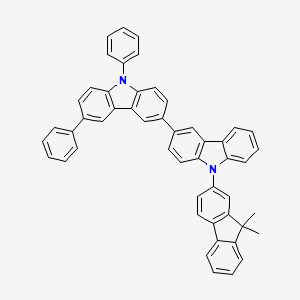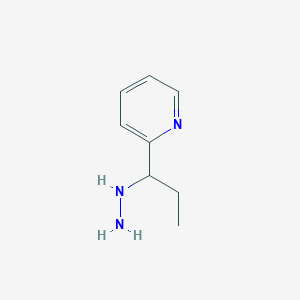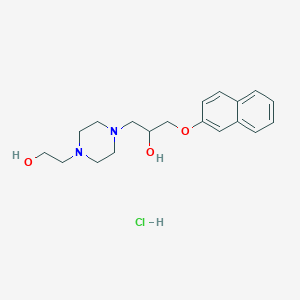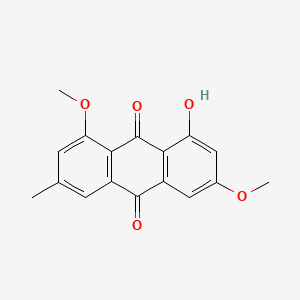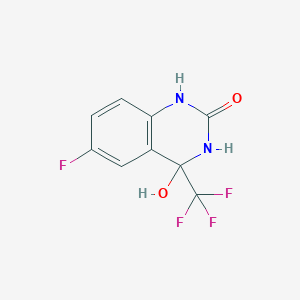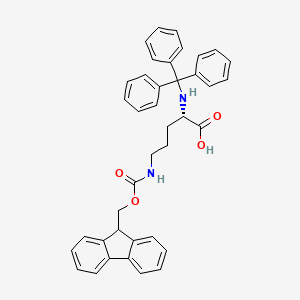
Trt-Orn(Fmoc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trt-Orn(Fmoc)-OH, also known as Nα-Fmoc-Nδ-Trt-L-ornithine, is a protected amino acid derivative used in solid-phase peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a trityl (Trt) group protecting the δ-amino group of ornithine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the stepwise construction of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Orn(Fmoc)-OH typically involves the protection of the amino groups of ornithine. The process begins with the protection of the δ-amino group using the trityl group. This is followed by the protection of the α-amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), and the reactions are typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity.
化学反応の分析
Types of Reactions
Trt-Orn(Fmoc)-OH undergoes several types of reactions, primarily focused on the removal of the protecting groups. These reactions include:
Deprotection Reactions: The Fmoc group is typically removed using a base such as piperidine, while the Trt group is removed using acidic conditions, often trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Trt removal.
Coupling: Carbodiimides such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used as coupling reagents.
Major Products Formed
The primary products formed from these reactions are the desired peptides with the specific sequence of amino acids. The removal of the protecting groups yields the free amino acids ready for further reactions or applications.
科学的研究の応用
Trt-Orn(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins for research and development.
Biology: Facilitates the study of protein-protein interactions, enzyme functions, and cellular signaling pathways.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Industry: Used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
作用機序
The mechanism of action of Trt-Orn(Fmoc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Fmoc and Trt) prevent unwanted side reactions during the stepwise assembly of peptides. The Fmoc group is removed under basic conditions, allowing for the coupling of the next amino acid. The Trt group is removed under acidic conditions, freeing the δ-amino group for further reactions.
類似化合物との比較
Similar Compounds
Nα-Fmoc-Nδ-Boc-L-ornithine: Similar to Trt-Orn(Fmoc)-OH but uses a tert-butyloxycarbonyl (Boc) group for δ-amino protection.
Fmoc-Lys(Boc)-OH: Uses Boc for protecting the ε-amino group of lysine.
Fmoc-Arg(Pbf)-OH: Uses 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) for protecting the guanidino group of arginine.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provides a balance of stability and ease of removal. The Trt group offers robust protection under basic conditions, while the Fmoc group is easily removed under mild basic conditions, making it suitable for solid-phase peptide synthesis.
By understanding the properties and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
特性
分子式 |
C39H36N2O4 |
|---|---|
分子量 |
596.7 g/mol |
IUPAC名 |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C39H36N2O4/c42-37(43)36(41-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)25-14-26-40-38(44)45-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36,41H,14,25-27H2,(H,40,44)(H,42,43)/t36-/m0/s1 |
InChIキー |
VBMYQPLNCFMETK-BHVANESWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
